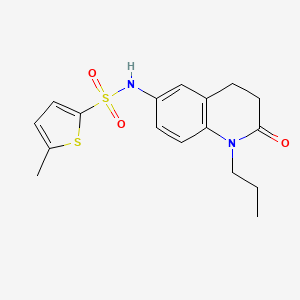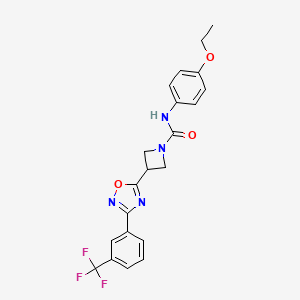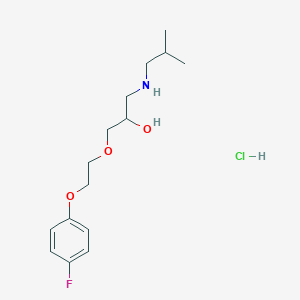![molecular formula C23H33NO4S B3012005 1-(7,7-二甲基-2-氧代双环[2.2.1]庚烷-1-基)-N-((1-(4-甲氧苯基)环戊基)甲基)甲磺酰胺 CAS No. 1797074-10-2](/img/structure/B3012005.png)
1-(7,7-二甲基-2-氧代双环[2.2.1]庚烷-1-基)-N-((1-(4-甲氧苯基)环戊基)甲基)甲磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide" is a complex molecule that appears to be a derivative of bicyclic sulfonamide. This class of compounds is known for its potential in various chemical reactions and biological activities due to the presence of the sulfonamide group.
Synthesis Analysis
The synthesis of related bicyclic sulfonamide derivatives has been reported, such as the creation of N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide, which was achieved by reacting benzenesulfonamide with camphene in the presence of N-bromosuccinimide in acetonitrile . The reaction mechanism is proposed to involve a Wagner–Meerwein rearrangement stage, which is a common rearrangement in organic chemistry involving carbocations. This suggests that a similar approach could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonamide group attached to a benzene ring or a heterocyclic compound. For instance, the structure of N-(3,4-dichlorophenyl)methanesulfonamide shows the N-H bond in a syn conformation to the meta-chloro group, which is a detail that could influence the reactivity and interactions of the molecule . Similarly, the molecular structure of the compound of interest would likely exhibit specific bond and torsion angles that could affect its chemical properties and potential applications.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions. For example, N-(2-bromophenyl)methanesulfonamide has been used to synthesize 1-methylsulfonyl-indoles in the presence of terminal acetylenes and a palladium catalyst . Additionally, tricyclo[4.1.0.02,7]heptane hydrocarbons have been shown to react with methane- and halomethanesulfonyl thiocyanates to yield bicyclo[3.1.1]heptane derivatives . These reactions demonstrate the versatility of sulfonamide derivatives in organic synthesis, suggesting that the compound may also be amenable to a variety of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the presence of chlorine substituents in N-(2,3-dichlorophenyl)methanesulfonamide affects its bond parameters and the orientation of the amide H atom, which is significant for its biological activity . The compound of interest, with its bicyclic structure and methanesulfonamide moiety, would likely exhibit unique physical and chemical properties, such as solubility, melting point, and reactivity, which would be important for its practical applications.
科学研究应用
合成及衍生物
- 该化合物已被用于合成新的衍生物,如 N-(环氧-2-基甲基)(缩水甘油基)衍生物,显示出产生一系列化学结构的潜力 (Palchikov, Prid’ma, & Kas’yan, 2014)。
理化性质及生态毒性
- 对相关化合物的研究证明了它们的理化性质,例如密度、粘度和热降解。这些研究对于了解化合物及其衍生物在不同条件下的行为至关重要 (Sardar 等人,2018)。
分子结构与构象
- 已经研究了类似化合物的分子结构和构象,为它们的化学行为和在各个领域的潜在应用提供了见解 (Chěnevert, Gagnon, & Bélanger-Gariépy, 1993)。
化学转化
- 研究探索了相关化合物的化学转化,这对于开发新的化学合成工艺至关重要 (Bondar 等人,2001)。
氢键模式
- 对与该化合物相关的双环酮酸的氢键模式的研究提供了对它们形成稳定结构和相互作用的潜力的见解 (Lalancette, Coté, & Thompson, 1997)。
分析方法
- 已经开发了分析方法来测定生物样品中的相关化合物,表明这些化合物在生物医学研究中的重要性 (Kline, Kusma, & Matuszewski, 1999)。
属性
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO4S/c1-21(2)18-10-13-23(21,20(25)14-18)16-29(26,27)24-15-22(11-4-5-12-22)17-6-8-19(28-3)9-7-17/h6-9,18,24H,4-5,10-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHMGESUHJXWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC3(CCCC3)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B3011922.png)


![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B3011927.png)
![2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]-](/img/structure/B3011928.png)
![N-(2-ethylphenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B3011931.png)



![N-(3-acetylphenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3011936.png)

![N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid](/img/structure/B3011940.png)

![N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B3011945.png)